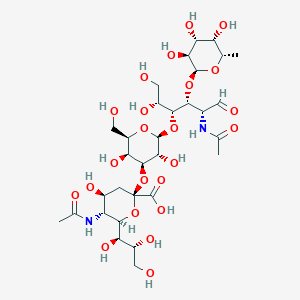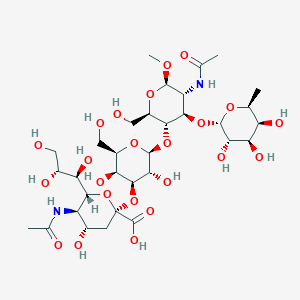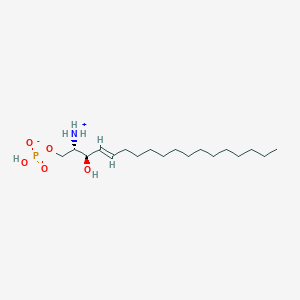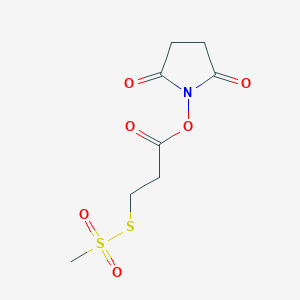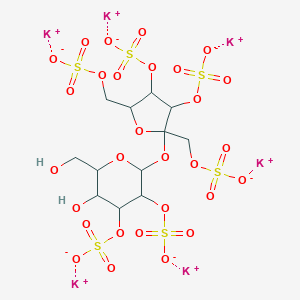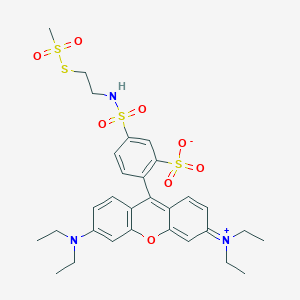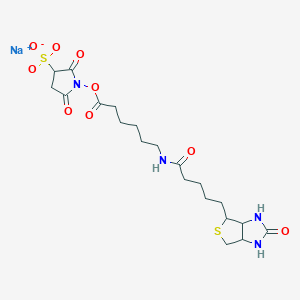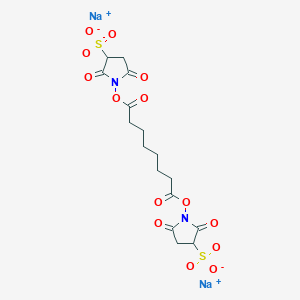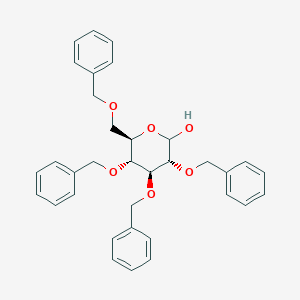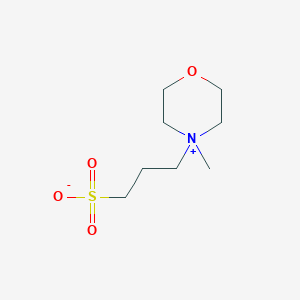
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Methyl-N-(3-sulfopropyl)morpholinium salts and related morpholinium-based compounds involves several steps, including the reaction of morpholine with different agents. For instance, reactions of N-methyloxazolidine or N-methylmorpholine with 3-fluoropropyl bromide or iodopropane have been used to produce quaternary salts, which are then metathesized with various metal salts to yield ionic liquids (Jinwi Kim, R. Singh, J. Shreeve, 2004). Additionally, the introduction of a methylene bridged-amine (morpholinomethyl) functionality in certain compounds has been achieved through microwave irradiation, demonstrating an efficient route for modifying the morpholine ring (J. Matić, I. Nekola, A. Višnjevac, R. Kobetić, I. Martin‐Kleiner, M. Kralj, B. Žinić, 2018).
Molecular Structure Analysis
The molecular structure of morpholinium-based compounds, such as N-alkyl-N-methylmorpholinium salts, has been characterized using techniques like single-crystal X-ray diffraction. These studies have provided insights into the conformational changes and phase transitions of these compounds, highlighting the role of hydrogen bonds in their structural stability (Yurong Wei, H. Peng, Haibo Zhang, Xiaohai Zhou, 2009).
Chemical Reactions and Properties
Morpholinium-based compounds participate in various chemical reactions, contributing to the synthesis of important pharmacophores like morpholines, thiomorpholines, and piperazines. For instance, annulation reactions using beta-heteroatom amino compounds and vinyl sulfonium salts have been developed for the direct synthesis of these compounds, offering high yields and addressing challenges associated with traditional methods (M. Yar, E. McGarrigle, V. Aggarwal, 2008).
Physical Properties Analysis
The physical properties of morpholinium-based ionic liquids, such as thermal stability and electrochemical stability, have been extensively studied. These salts have shown to be thermally stable near 673 K and electrochemically stable up to 6 V at room temperature, making them potential candidates for applications in batteries and electrolytic devices (Sukjeong Choi, Ki-sub Kim, Jong-Ho Cha, Huen Lee, J. Oh, Byoung-Bae Lee, 2006).
Chemical Properties Analysis
The chemical properties of morpholinium-based compounds, such as their reactivity and interaction with other molecules, are crucial for their application in various domains. Studies have shown that morpholinium salts can react with amino alcohols to produce heterocyclic compounds like morpholines, piperazines, and others, through a process involving the generation of a vinyl sulfonium salt followed by annulation (M. Yar, E. McGarrigle, V. Aggarwal, 2009).
Wissenschaftliche Forschungsanwendungen
Photo-electrocatalytic and Biomedical Applications : The synthesis of a compound related to N-Methyl-N-(3-sulfopropyl)morpholinium has shown potential in improving the anchoring on metal oxides. This can enhance its applications in biomedical and photo-electrocatalytic fields (Tiravia et al., 2022).
Ethanol Production : Morpholinium ionic liquids, particularly when combined with DMSO, have been found to significantly improve ethanol production from rice straw pretreatment. The maximum yield achieved was 94.8% using DMSO as a co-solvent (Kahani et al., 2017).
Anion Exchange Membranes : Terminal crosslinking of methyl morpholinium-functionalized poly(arylene ether sulfone)s leads to the production of anion exchange membranes. These membranes exhibit minimal loss in conductivity and reduced water uptake, thus increasing their thermal, mechanical, and chemical stability (Kwon et al., 2018).
Ionic Liquid Cations : A method has been developed for the rapid ion exchange chromatography with indirect ultraviolet detection. This method is suitable for determining morpholinium ionic liquid cations, making it applicable for quantitative analysis in general laboratories (Zhang et al., 2017).
Biomass Solvents : Certain morpholinium-based ionic liquids have shown moderate to low toxicity and can be used as new solvents for biomass, particularly for dissolving cellulose (Pernak et al., 2011).
Electrochemical Applications : Morpholinium-based ionic liquids have demonstrated thermal stability near 673 K and electrochemical stability up to 6 V. This makes them potential candidates for electrolytes in batteries and other electrolytic devices (Choi et al., 2006).
Alkaline Fuel Cells : The methyl morpholinium-functionalized poly(ether sulfone) (MM-PES) membrane shows promising properties for alkaline fuel cells, including high hydroxide conductivity and good stability (Hahn et al., 2013).
Safety And Hazards
I couldn’t find specific safety and hazard information for N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt from the search results.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt from the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
Eigenschaften
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-9(4-6-13-7-5-9)3-2-8-14(10,11)12/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBXNWVHYCHHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399457 | |
| Record name | N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | |
CAS RN |
111282-24-7 | |
| Record name | N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



